2-chloro-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide 2-chloro-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14790186
InChI: InChI=1S/C16H18ClN3O3S2/c1-10-11(2)24-16(18-10)19-15(21)13-6-5-12(9-14(13)17)20-7-3-4-8-25(20,22)23/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,19,21)
SMILES:
Molecular Formula: C16H18ClN3O3S2
Molecular Weight: 399.9 g/mol

2-chloro-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

CAS No.:

Cat. No.: VC14790186

Molecular Formula: C16H18ClN3O3S2

Molecular Weight: 399.9 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide -

Specification

Molecular Formula C16H18ClN3O3S2
Molecular Weight 399.9 g/mol
IUPAC Name 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Standard InChI InChI=1S/C16H18ClN3O3S2/c1-10-11(2)24-16(18-10)19-15(21)13-6-5-12(9-14(13)17)20-7-3-4-8-25(20,22)23/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,19,21)
Standard InChI Key NDFGXZLMDVLATB-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl)C

Introduction

2-Chloro-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. It features a unique structure that includes a chloro group, thiazole and thiazinan moieties, and a benzamide backbone. This compound is classified as a thiazole derivative and has been studied for its biological activities, particularly in cancer research and enzyme inhibition.

Key Features:

  • Molecular Formula: C16H18ClN3O3S2 (though reported differently in some sources as C16H18ClN3O3S2 with a molecular weight of approximately 399.9 g/mol).

  • Molecular Weight: Approximately 367.87 g/mol or 399.9 g/mol depending on the source.

  • CAS Number: 50773-41-6.

Synthesis Steps:

  • Starting Materials: Typically involve thiazole and thiazinan derivatives.

  • Reaction Conditions: Temperature, solvent choice, and catalysts are crucial for optimizing the synthesis.

  • Purification Methods: Techniques like column chromatography are used to ensure purity.

Biological Activities and Applications

This compound has been noted for its potential as an anticancer agent due to its structural characteristics, which influence its interaction with biological targets. Thiazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.

Biological Activities:

  • Anticancer Properties: Compounds with similar structures often exhibit significant anticancer properties through enzyme inhibition and interaction with cancer-related biological targets.

  • Antimicrobial Activity: Thiazole and thiazinane derivatives are known to interact with enzymes and receptors, potentially acting as antimicrobial agents.

Applications:

  • Medicinal Chemistry: The compound may serve as a lead for developing new pharmaceuticals targeting diseases like cancer and microbial infections.

  • Material Science: Its unique structure could be explored for creating novel polymers or coatings.

Spectroscopic Analysis:

  • NMR and IR Spectroscopy: These techniques are crucial for confirming the compound's identity and purity.

Molecular Modeling:

  • DFT-NMR Analysis: Similar compounds have been analyzed using density functional theory (DFT) to confirm their structures .

Biological Evaluation:

  • In Vitro Studies: Compounds with similar structures have shown promising antimicrobial and anticancer activities in in vitro studies .

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